molecular formula C7H8BFO2 B1441563 (2-Fluoro-6-methylphenyl)boronic acid CAS No. 887471-69-4

(2-Fluoro-6-methylphenyl)boronic acid

Cat. No. B1441563
CAS RN: 887471-69-4
M. Wt: 153.95 g/mol
InChI Key: UGGFAYXDRNOISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Fluoro-6-methylphenyl)boronic acid” is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon group . They have been widely studied in medicinal chemistry due to their potential applications in various fields .


Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in recent years . The synthetic processes used to obtain these active compounds are relatively simple and well known . The synthesis of boronic acids is often accomplished via the Suzuki–Miyaura reaction .


Molecular Structure Analysis

The molecular structure of “(2-Fluoro-6-methylphenyl)boronic acid” includes a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a methyl group .


Chemical Reactions Analysis

Boronic acids, such as “(2-Fluoro-6-methylphenyl)boronic acid”, can participate in various chemical reactions . They can be used as building blocks and synthetic intermediates . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .

Scientific Research Applications

Sensing Applications

(2-Fluoro-6-methylphenyl)boronic acid: is utilized in various sensing applications due to its ability to interact with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for homogeneous assays and heterogeneous detection, which can occur at the interface of the sensing material or within the bulk sample .

Biological Labelling

The compound’s interaction with diols also enables its use in biological labelling. It can be used to label proteins, cells, and other biological molecules, facilitating their identification and tracking during biological processes .

Protein Manipulation and Modification

Researchers employ (2-Fluoro-6-methylphenyl)boronic acid for protein manipulation and modification. This includes altering protein structures, functions, or attaching other molecules to proteins for various research purposes .

Separation Technologies

In separation technologies, (2-Fluoro-6-methylphenyl)boronic acid is used for the selective binding and separation of molecules, particularly in the context of carbohydrate chemistry and glycobiology. This is essential for the analysis, protection, and activation of carbohydrates .

Development of Therapeutics

The boronic acid derivative is also explored for its potential in developing therapeutics. Its unique properties allow it to interfere in signaling pathways, inhibit enzymes, and be part of cell delivery systems .

Analytical Methods

(2-Fluoro-6-methylphenyl)boronic acid: is a building material for microparticles used in analytical methods. These microparticles can be designed for specific interactions with target molecules, enhancing the sensitivity and specificity of detection methods .

Mechanism of Action

Target of Action

The primary target of the compound (2-Fluoro-6-methylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

(2-Fluoro-6-methylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, which is the primary biochemical pathway affected by (2-Fluoro-6-methylphenyl)boronic acid, involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of the action of (2-Fluoro-6-methylphenyl)boronic acid primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds .

Action Environment

The action, efficacy, and stability of (2-Fluoro-6-methylphenyl)boronic acid are influenced by several environmental factors. For instance, the pH strongly influences the rate of the reaction . Additionally, the compound’s success in the Suzuki–Miyaura cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Safety data for “(2-Fluoro-6-methylphenyl)boronic acid” suggests that personal protective equipment should be worn when handling this compound . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes .

Future Directions

The future of boronic acids in medicinal chemistry looks promising . The introduction of a boronic acid group to bioactive molecules has shown to improve the already existing activities . This suggests that boronic acids, including “(2-Fluoro-6-methylphenyl)boronic acid”, could be used to develop new promising drugs in the future .

properties

IUPAC Name

(2-fluoro-6-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGFAYXDRNOISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716603
Record name (2-Fluoro-6-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887471-69-4
Record name (2-Fluoro-6-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Fluoro-6-methylphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Fluoro-6-methylphenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(2-Fluoro-6-methylphenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(2-Fluoro-6-methylphenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(2-Fluoro-6-methylphenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(2-Fluoro-6-methylphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.